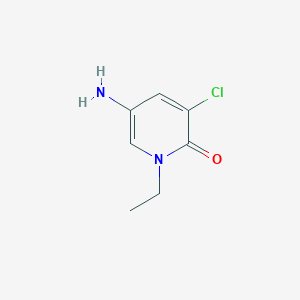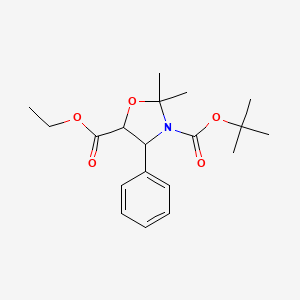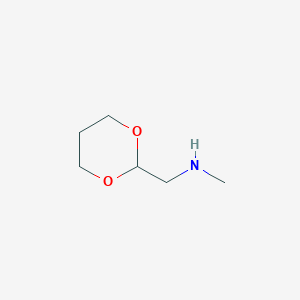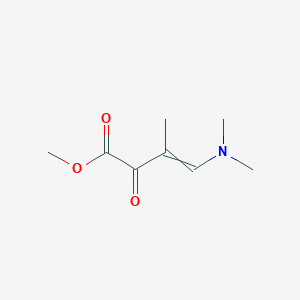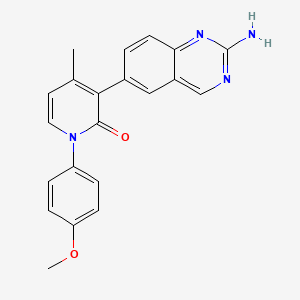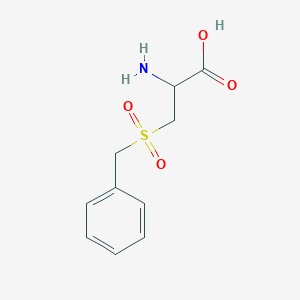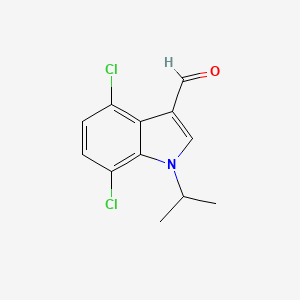
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, a propan-2-yl group at position 1, and an aldehyde group at position 3 on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Halogenation: Introduction of chlorine atoms at positions 4 and 7 of the indole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of the propan-2-yl group at position 1 using alkylating agents like isopropyl bromide in the presence of a base such as potassium carbonate.
Formylation: Introduction of the aldehyde group at position 3 using formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4,7-Dichloro-1-propan-2-ylindole-3-carboxylic acid.
Reduction: 4,7-Dichloro-1-propan-2-ylindole-3-methanol.
Substitution: 4,7-Dimethoxy-1-propan-2-ylindole-3-carbaldehyde (when chlorine atoms are substituted with methoxy groups).
科学研究应用
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
4,7-Dichloroindole-3-carbaldehyde: Lacks the propan-2-yl group at position 1.
1-Methyl-4,7-dichloroindole-3-carbaldehyde: Contains a methyl group instead of a propan-2-yl group at position 1.
4,7-Dichloro-1-propan-2-ylindole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4,7-Dichloro-1-propan-2-ylindole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the propan-2-yl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
1350761-06-6 |
|---|---|
分子式 |
C12H11Cl2NO |
分子量 |
256.12 g/mol |
IUPAC 名称 |
4,7-dichloro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(2)15-5-8(6-16)11-9(13)3-4-10(14)12(11)15/h3-7H,1-2H3 |
InChI 键 |
ISBDTFVSFUOYKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=C(C=CC(=C21)Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)
